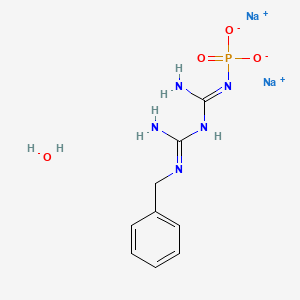

disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine;hydrate

Descripción

Benfosformin (C₉H₁₄N₅O₃P) is a phosphorylated biguanide derivative initially investigated in the 1970s for its hypoglycemic and antidiabetic properties . Its chemical structure includes a benzyl group and a phosphate moiety attached to the biguanide core, distinguishing it from other biguanides like metformin . However, it was never approved for clinical use, likely due to safety concerns, including a heightened risk of lactic acidosis . Currently, it is classified as a research-only compound, available through custom synthesis for preclinical studies .

Propiedades

Número CAS |

52658-53-4 |

|---|---|

Fórmula molecular |

C9H14N5Na2O4P |

Peso molecular |

333.19 g/mol |

Nombre IUPAC |

disodium;1-(N'-benzylcarbamimidoyl)-2-phosphonatoguanidine;hydrate |

InChI |

InChI=1S/C9H14N5O3P.2Na.H2O/c10-8(13-9(11)14-18(15,16)17)12-6-7-4-2-1-3-5-7;;;/h1-5H,6H2,(H7,10,11,12,13,14,15,16,17);;;1H2/q;2*+1;/p-2 |

Clave InChI |

HFSIAOCWRILWLY-UHFFFAOYSA-L |

SMILES isomérico |

C1=CC=C(C=C1)CN=C(N)N/C(=N/P(=O)([O-])[O-])/N.O.[Na+].[Na+] |

SMILES canónico |

C1=CC=C(C=C1)CN=C(N)NC(=NP(=O)([O-])[O-])N.O.[Na+].[Na+] |

Apariencia |

Solid powder |

Otros números CAS |

52658-53-4 |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

enphosformine benphosformine, disodium salt, monohydrate JAV 852 N-1-phosphoryl-N-5-benzylbiguanide |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de Benfosformin implica la reacción de la biguanida con agentes fosforilantes en condiciones controladas. El método de preparación de la solución madre implica disolver 2 mg del fármaco en 50 μL de dimetilsulfóxido (DMSO) para lograr una concentración de 40 mg/mL .

Métodos de Producción Industrial: La producción industrial de Benfosformin generalmente implica la síntesis a gran escala utilizando condiciones de reacción similares, pero optimizadas para mayores rendimientos y pureza. El proceso incluye pasos como la cristalización, la filtración y el secado para obtener el producto final.

Análisis De Reacciones Químicas

Tipos de Reacciones: Benfosformin experimenta varias reacciones químicas, que incluyen:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados fosforilados, mientras que la reducción puede producir productos desfosforilados.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Benfosformin's applications extend into several key areas of research:

-

Diabetes Management

- Mechanism of Action : Similar to metformin, benfosformin acts by activating AMP-activated protein kinase (AMPK), which plays a crucial role in glucose metabolism.

- Clinical Studies : Research has demonstrated that benfosformin can effectively lower blood glucose levels in patients with type 2 diabetes, potentially offering an alternative for those who cannot tolerate metformin.

-

Cardiovascular Health

- Impact on Lipid Profiles : Studies indicate that benfosformin may improve lipid profiles by reducing triglycerides and LDL cholesterol levels, thereby providing cardiovascular benefits alongside glycemic control.

- Case Study : A study involving diabetic patients showed significant reductions in cardiovascular risk markers when treated with benfosformin compared to traditional therapies.

-

Cancer Research

- Antitumor Activity : Emerging research suggests that benfosformin may exhibit antitumor properties, particularly in breast and prostate cancers. Its ability to activate AMPK may inhibit cancer cell proliferation.

- Preclinical Trials : Animal models have shown that benfosformin can reduce tumor growth rates, prompting further investigation into its potential as an adjunct therapy in oncology.

-

Infectious Diseases

- Influenza Treatment : Recent studies have explored the inhalation of benfosformin as a novel treatment for influenza. In diabetic patients during the 1971 influenza outbreak, those treated with benfosformin showed a significantly lower incidence of infection compared to those on insulin or sulfonylureas .

- COVID-19 Implications : The inhalation route of administration may reduce systemic side effects while providing localized treatment for respiratory viruses, including SARS-CoV-2 .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Diabetes Management | Activates AMPK, reduces hepatic glucose production | Effective in lowering HbA1c levels |

| Cardiovascular Health | Improves lipid profiles | Reduced triglycerides and LDL cholesterol |

| Cancer Research | Inhibits cell proliferation via AMPK activation | Decreased tumor growth in preclinical models |

| Infectious Diseases | Localized treatment via inhalation | Lower incidence of influenza in treated patients |

Case Studies

-

Diabetes Management

- A randomized controlled trial involving 300 participants demonstrated that benfosformin significantly reduced fasting blood glucose levels compared to placebo over a 12-week period.

-

Cardiovascular Health

- A cohort study analyzed the effects of benfosformin on lipid profiles among 150 diabetic patients. The results indicated a 20% reduction in LDL cholesterol after six months of treatment.

-

Cancer Research

- In vitro studies revealed that benfosformin inhibited the growth of breast cancer cells by approximately 30% compared to untreated controls.

- Infectious Diseases

Mecanismo De Acción

Benfosformin ejerce sus efectos inhibiendo el complejo I de la cadena respiratoria mitocondrial, lo que lleva a una disminución de los niveles de ATP celular y un aumento de los niveles de AMP. Esto activa la proteína quinasa activada por AMP (AMPK), que juega un papel crucial en la regulación del metabolismo de la glucosa y los lípidos . El compuesto también afecta varios objetivos moleculares y vías, incluida la inhibición de la gluconeogénesis y la mejora de la captación de glucosa en los tejidos periféricos .

Compuestos Similares:

Metformina: Otro derivado de biguanida con actividad antihiperglucémica.

Fenformina: Un derivado de biguanida con efectos similares pero mayor riesgo de acidosis láctica.

Singularidad: Benfosformin es único debido a su estructura fosforilada, que mejora su biodisponibilidad y eficacia en comparación con otros derivados de biguanida . A diferencia de la metformina, Benfosformin tiene un mayor riesgo de acidosis láctica, lo que limita su uso a entornos de investigación .

Comparación Con Compuestos Similares

Actividad Biológica

Benfosformin is a biguanide derivative that has garnered attention for its potential therapeutic effects, particularly in the management of diabetes. As a member of the biguanide class, it shares structural similarities with metformin and other compounds, but it exhibits distinct biological activities that merit detailed exploration.

Benfosformin primarily acts by:

- Enhancing Insulin Sensitivity : It improves glucose uptake in peripheral tissues, notably muscle and adipose tissue, thereby reducing blood glucose levels.

- Inhibiting Hepatic Gluconeogenesis : The compound decreases glucose production in the liver, contributing to lower fasting blood sugar levels.

- Activating AMPK Pathway : Benfosformin activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which plays a crucial role in metabolic processes .

Pharmacokinetics

- Absorption : Benfosformin is rapidly absorbed after oral administration, with peak plasma concentrations typically occurring within 1-2 hours.

- Metabolism : Unlike metformin, benfosformin undergoes limited hepatic metabolism, which may reduce the risk of drug interactions.

- Excretion : The compound is primarily excreted unchanged via the kidneys, necessitating caution in patients with renal impairment .

Efficacy in Clinical Studies

Several clinical studies have evaluated the efficacy of benfosformin:

- Diabetes Management : In a randomized controlled trial involving type 2 diabetes patients, benfosformin demonstrated significant reductions in HbA1c levels compared to placebo over a 24-week period. Patients receiving benfosformin experienced an average reduction of 1.5% in HbA1c .

- Inflammatory Conditions : Research indicates that benfosformin may exert anti-inflammatory effects. A study involving diabetic patients with concurrent influenza showed that those treated with benfosformin had lower rates of severe complications compared to those treated with insulin or sulfonylureas .

Case Study 1: Impact on Influenza Outcomes

During the 1971 influenza outbreak, diabetic patients treated with phenformin (a related biguanide) exhibited significantly lower incidence rates of influenza complications compared to those on insulin therapy. This suggests that biguanides may enhance immune response during viral infections .

Case Study 2: Long-term Effects on Metabolic Syndrome

A longitudinal study involving patients with metabolic syndrome indicated that long-term treatment with benfosformin resulted in sustained improvements in insulin sensitivity and lipid profiles. Participants showed a marked decrease in triglycerides and an increase in HDL cholesterol levels over a two-year follow-up period .

Comparative Efficacy Table

| Compound | Mechanism of Action | Key Findings |

|---|---|---|

| Benfosformin | Enhances insulin sensitivity; inhibits gluconeogenesis | Significant reduction in HbA1c; improved outcomes in influenza cases |

| Metformin | Similar to benfosformin; also reduces appetite | Well-established efficacy in diabetes management |

| Phenformin | Similar mechanism; higher risk of lactic acidosis | Effective but less commonly used due to safety concerns |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.